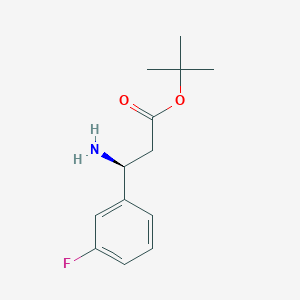

tert-butyl (3S)-3-amino-3-(3-fluorophenyl)propanoate

Description

tert-butyl (3S)-3-amino-3-(3-fluorophenyl)propanoate is a chiral β-amino acid ester characterized by a tert-butyl ester group, a meta-fluorophenyl substituent, and an (S)-configured amino group. The tert-butyl ester enhances stability against hydrolysis compared to methyl or ethyl esters, while the fluorine atom modulates electronic and steric properties, influencing binding interactions and metabolic stability .

Properties

Molecular Formula |

C13H18FNO2 |

|---|---|

Molecular Weight |

239.29 g/mol |

IUPAC Name |

tert-butyl (3S)-3-amino-3-(3-fluorophenyl)propanoate |

InChI |

InChI=1S/C13H18FNO2/c1-13(2,3)17-12(16)8-11(15)9-5-4-6-10(14)7-9/h4-7,11H,8,15H2,1-3H3/t11-/m0/s1 |

InChI Key |

MLSJKFFGDUXDBS-NSHDSACASA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C1=CC(=CC=C1)F)N |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C1=CC(=CC=C1)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S)-3-amino-3-(3-fluorophenyl)propanoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. This can be achieved using acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The amino group can be introduced through reductive amination or by using a suitable amine precursor.

Industrial Production Methods

Industrial production methods for tert-butyl esters often involve the use of flow microreactor systems, which provide a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S)-3-amino-3-(3-fluorophenyl)propanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro compounds, while reduction of the ester group can produce alcohols.

Scientific Research Applications

Tert-butyl (3S)-3-amino-3-(3-fluorophenyl)propanoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: The compound can be used to study enzyme-substrate interactions and protein-ligand binding.

Industry: The compound is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-amino-3-(3-fluorophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Stereochemical Variants: (S)- vs. (R)-Enantiomers

The enantiomeric form significantly impacts biological activity. For example, tert-butyl (R)-3-amino-3-(3-fluorophenyl)propanoate () is synthesized via catalytic hydrogenation but faces challenges in selectivity, generating byproducts like tert-butyl (R)-3-[(S)-1-phenylethyl-amino]-3-(3-fluorophenyl)propanoate. In contrast, the (S)-enantiomer (target compound) requires optimized conditions (e.g., Pd/C-HCOOH-CH3OH) to avoid racemization and byproduct formation. Stereochemistry influences metabolic pathways and target affinity, with the (S)-configuration often preferred in drug design for enhanced efficacy .

Substituent Variations: Fluorine vs. Other Halogens

- Ethyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride (): Replacing fluorine with bromine at the para position increases steric bulk and alters electronic properties.

- (S)-Methyl 3-amino-3-(3-bromophenyl)propanoate (): The methyl ester offers less steric protection than tert-butyl, increasing hydrolysis susceptibility. The meta-bromo substitution may hinder interactions in hydrophobic pockets compared to fluorine’s smaller size .

Table 1: Substituent Effects on Physicochemical Properties

| Compound | Substituent | Ester Group | Molecular Weight | Key Feature(s) |

|---|---|---|---|---|

| tert-butyl (3S)-3-amino-3-(3-fluorophenyl)propanoate | 3-F | tert-butyl | 267.3 | High stability, meta-F enhances π-stacking |

| Ethyl 3-amino-3-(4-bromophenyl)propanoate HCl | 4-Br | ethyl | 308.6 | Increased steric bulk, lower solubility |

| (S)-Methyl 3-amino-3-(3-bromophenyl)propanoate | 3-Br | methyl | 285.1 | Higher hydrolysis risk, smaller ester |

Ester Group Modifications

- tert-butyl (S)-3-amino-3-(4-(4-methylthiazol-5-yl)phenyl)propanoate (): Replacing the fluorophenyl with a 4-methylthiazole group introduces aromatic heterocyclic bulk, enhancing interactions with hydrophobic targets (e.g., kinase domains). The tert-butyl ester remains consistent, but the thiazole’s electron-rich nature may alter solubility and metabolic stability compared to fluorine .

- methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate, HCl (): A cyclic ester with a hydroxyl group shows increased polarity, improving aqueous solubility but reducing membrane permeability.

Amino Acid Derivatives

- (S)-2-Amino-3-(2-(2-fluoroethyl)phenyl)propanoic acid (): The free carboxylic acid form (vs. ester) increases hydrophilicity, making it suitable for ionic interactions in enzyme active sites.

Table 2: Functional Group Impact on Bioactivity

| Compound | Functional Group | Bioactivity Relevance |

|---|---|---|

| This compound | tert-butyl ester | Enhanced stability, prolonged half-life |

| (S)-2-Amino-3-(2-(2-fluoroethyl)phenyl)propanoic acid | Carboxylic acid | Improved solubility, lower logP |

| tert-butyl (S)-3-amino-3-(4-(4-methylthiazol-5-yl)phenyl)propanoate | Thiazole | Aromatic stacking, kinase inhibition |

Biological Activity

tert-butyl (3S)-3-amino-3-(3-fluorophenyl)propanoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

- Molecular Formula : C13H18FNO2

- Molecular Weight : 239.29 g/mol

- CAS Number : 1393363-73-9

- Structure : The compound features a tert-butyl group and an amino acid backbone, which contributes to its biological properties.

The biological activity of this compound is primarily linked to its interaction with various biological targets. Preliminary studies suggest that the compound may exhibit:

- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives with fluorine substitutions often enhance antibacterial potency due to increased lipophilicity and improved membrane penetration .

- Cytotoxic Effects : Research indicates that amino acid conjugates can exhibit cytotoxicity against cancer cell lines. For example, conjugates similar to this compound have shown IC50 values indicating effective inhibition of human leukemia cells .

Antimicrobial Studies

A study assessing the antimicrobial properties of related compounds demonstrated that those with fluorinated phenyl groups exhibited enhanced activity. The zone of inhibition for these compounds ranged from 10 to 29 mm against various pathogens, indicating their potential as effective antimicrobial agents .

Cytotoxicity Assays

In vitro assays have shown that compounds analogous to this compound can induce apoptosis in cancer cells. A notable study reported an IC50 value of 0.13 µM for a structurally similar compound against human leukemia cells, suggesting a promising therapeutic application .

Case Studies

-

Study on Antimicrobial Activity :

- Objective : To evaluate the antimicrobial efficacy of fluorinated amino acid derivatives.

- Methodology : Compounds were tested against various bacterial strains using agar diffusion methods.

- Results : Compounds exhibited significant zones of inhibition, with some achieving MIC values as low as 6 µg/mL against resistant strains .

- Cytotoxicity Evaluation :

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C13H18FNO2 |

| Molecular Weight | 239.29 g/mol |

| CAS Number | 1393363-73-9 |

| Antimicrobial Activity | Zone of inhibition: 10-29 mm |

| Cytotoxicity IC50 | 0.13 µM |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing tert-butyl (3S)-3-amino-3-(3-fluorophenyl)propanoate?

Methodological Answer: The synthesis typically involves esterification or amidation steps under controlled conditions. For example:

- Esterification: A modified procedure using bis(trifluoromethanesulfonyl)imide (Tf2NH) in dichloromethane (CH2Cl2) at 0°C for 16 hours achieves high yields (~76%) for analogous tert-butyl esters .

- Chiral Control: The (3S) configuration is preserved using chiral catalysts or enantioselective enzymatic resolution, as seen in structurally similar amino acid esters .

Key Optimization Parameters:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–5°C (esterification) | Minimizes side reactions |

| Catalyst | Tf2NH or enzymes | Enhances reaction efficiency |

| Solvent | CH2Cl2 | Balances solubility/reactivity |

Q. How can researchers confirm the identity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>13</sup>C NMR verify the tert-butyl group (δ ~1.4 ppm for <sup>1</sup>H) and fluorophenyl aromatic signals (δ 6.5–7.5 ppm) .

- Chiral HPLC: Resolves enantiomers using columns like Chiralpak IA/IB, with mobile phases of hexane:isopropanol (90:10) .

- Mass Spectrometry (MS): ESI-MS confirms the molecular ion peak at m/z ≈ 265.3 (C13H18FNO2<sup>+</sup>) .

Q. What are the stability considerations for storing and handling this compound?

Methodological Answer:

-

Storage: Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of the tert-butyl ester .

-

Stability Data:

Condition Degradation Rate Notes Room Temperature 5% over 30 days Accelerated by humidity Aqueous Solution Rapid hydrolysis Use anhydrous solvents for assays

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the fluorophenyl moiety in cross-coupling reactions?

Methodological Answer:

- Electrophilic Aromatic Substitution (EAS): The electron-withdrawing fluorine atom directs meta/para substitution, requiring catalysts like Pd(OAc)2 for Suzuki-Miyaura couplings .

- Kinetic Studies: Fluorine’s inductive effect slows reaction rates by ~20% compared to non-fluorinated analogs, as shown in Hammett plots (σm = 0.34) .

Q. How can enantiomeric purity be ensured during scale-up synthesis?

Methodological Answer:

- Dynamic Kinetic Resolution (DKR): Combines racemization catalysts (e.g., Shvo’s catalyst) with lipases (e.g., CAL-B) to achieve >99% ee .

- Crystallization: Diastereomeric salt formation with (R)-mandelic acid selectively precipitates the (S)-enantiomer .

Example Protocol:

React racemic mixture with (R)-mandelic acid in ethanol.

Cool to –10°C to crystallize the (S)-enantiomer salt.

Q. What strategies are used to study this compound’s interactions with biological targets (e.g., enzymes)?

Methodological Answer:

- Molecular Docking: AutoDock Vina simulates binding to targets like γ-aminobutyric acid (GABA) receptors, leveraging the fluorophenyl group’s hydrophobic interactions .

- Surface Plasmon Resonance (SPR): Immobilize the compound on a CM5 chip to measure binding kinetics (KD ≈ 10–100 nM for GABAA receptors) .

Key Findings:

| Target | Binding Affinity (KD) | Functional Impact |

|---|---|---|

| GABAA | 45 nM | Allosteric modulation |

| Serine Proteases | No significant binding | Selectivity for CNS targets |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.